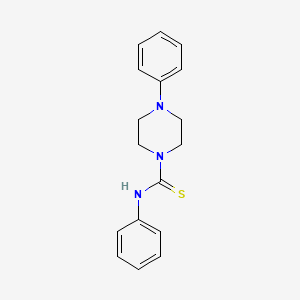

n,4-Diphenylpiperazine-1-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,4-diphenylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3S/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEQBZBOCYNXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354867 | |

| Record name | MLS002694824 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2512-27-8 | |

| Record name | MLS002694824 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002694824 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Foundational Synthetic Routes for Piperazine-1-carbothioamide Scaffold

The construction of the core piperazine-1-carbothioamide structure can be achieved through several reliable synthetic pathways. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Reaction Pathways Utilizing Isothiocyanates and Piperazine (B1678402) Derivatives

A primary and widely employed method for the synthesis of N,N-disubstituted carbothioamides, including the piperazine-1-carbothioamide scaffold, is the reaction between an isothiocyanate and a secondary amine. This reaction is a nucleophilic addition of the secondary amine of the piperazine ring to the electrophilic carbon atom of the isothiocyanate group.

The general reaction involves the direct coupling of a piperazine derivative with an isothiocyanate in a suitable solvent. For the specific synthesis of n,4-Diphenylpiperazine-1-carbothioamide, the reactants would be 1-phenylpiperazine (B188723) and phenyl isothiocyanate. The nitrogen atom of the piperazine acts as a nucleophile, attacking the central carbon of the isothiocyanate.

An analogous reaction has been reported for the synthesis of N-Phenylpiperidine-1-carbothioamide, where piperidine (B6355638) is reacted with phenyl isothiocyanate. The reaction is typically carried out in a protic solvent like ethanol (B145695) and may be heated to reflux to ensure completion. This method is highly efficient and generally proceeds with high yields, often in the range of 80-90%.

General Reaction Scheme:

Reactants: 1-Phenylpiperazine and Phenyl Isothiocyanate

Product: this compound

Mechanism: Nucleophilic addition

Table 1: Analogous Reaction for Carbothioamide Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Piperidine | Phenyl Isothiocyanate | Ethanol | Reflux, 4h | 86% |

Coupling Reactions Involving Thiosemicarbazide (B42300) Derivatives

While the isothiocyanate route is more direct for the synthesis of the title compound, thiosemicarbazide derivatives also serve as important building blocks in the synthesis of related heterocyclic systems containing a carbothioamide moiety linked to a piperazine. For instance, studies have shown the synthesis of thiosemicarbazide-linked quinoline-piperazine derivatives. nih.govnih.gov In these syntheses, a piperazine-containing intermediate is coupled with a molecule containing a thiosemicarbazide group. nih.govnih.gov

This approach expands the structural diversity achievable and can be a strategic choice when aiming to incorporate more complex functionalities alongside the piperazine-1-carbothioamide core. The reaction conditions for such couplings can vary but often involve standard condensation reactions.

Specific Synthetic Approaches for this compound

The synthesis of the title compound, this compound, is most directly achieved by the reaction of 1-phenylpiperazine with phenyl isothiocyanate.

Chemical Equation: C₆H₅N(CH₂CH₂)₂NH + C₆H₅NCS → C₆H₅N(CH₂CH₂)₂NC(S)NHC₆H₅

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound would involve a systematic study of various reaction parameters to maximize the yield and purity of the product. Key parameters for optimization include:

Solvent: The choice of solvent can significantly influence the reaction rate and yield. While protic solvents like ethanol are commonly used, aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) could also be employed. The polarity and boiling point of the solvent are important considerations. researchgate.netresearchgate.net

Temperature: The reaction can be performed at room temperature or with heating. Refluxing is often used to drive the reaction to completion. The optimal temperature would depend on the reactivity of the specific substrates and the solvent used.

Catalyst: While the reaction between a secondary amine and an isothiocyanate typically does not require a catalyst, the use of a non-nucleophilic base like triethylamine (B128534) (TEA) could be explored, especially if the amine starting material is in the form of a salt.

Reaction Time: The duration of the reaction is another critical parameter. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to ensure the complete consumption of starting materials.

Table 2: Potential Parameters for Optimization of this compound Synthesis

| Parameter | Variation | Expected Outcome |

|---|---|---|

| Solvent | Ethanol, Dichloromethane, THF, Chloroform | Influence on reaction rate and product solubility |

| Temperature | Room Temperature, 50°C, Reflux | Increased reaction rate with higher temperature |

| Reaction Time | 1h, 4h, 12h, 24h | Determination of time for maximum conversion |

| Stoichiometry | Equimolar, Slight excess of one reactant | Optimization of reactant consumption |

Synthesis of this compound Analogues and Congeners

The synthesis of analogues and congeners of this compound is crucial for structure-activity relationship (SAR) studies. This involves systematically modifying the phenyl rings on both the piperazine and the carbothioamide moieties.

Strategies for Incorporating Diverse Phenyl Substitutions

Diverse phenyl substitutions can be introduced by utilizing appropriately substituted starting materials.

Substitution on the 4-phenyl ring of the piperazine: To achieve this, substituted 1-phenylpiperazine derivatives are required. These can be synthesized through methods such as the reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride. A wide variety of substituted anilines are commercially available or can be synthesized, allowing for the introduction of various functional groups (e.g., methoxy, chloro, nitro) onto the phenyl ring. nih.gov

Substitution on the N-phenyl ring of the carbothioamide: This is achieved by using substituted phenyl isothiocyanates in the coupling reaction with 1-phenylpiperazine. A broad range of substituted phenyl isothiocyanates are also commercially available or can be prepared from the corresponding anilines. This allows for the exploration of electronic and steric effects of substituents on this part of the molecule.

Recent studies have explored the synthesis of various substituted piperazine-1-carbothioamide derivatives, highlighting the feasibility of introducing a wide array of functional groups to probe biological activity. nih.gov

Table 3: Examples of Starting Materials for Analogue Synthesis

| Desired Substitution | Piperazine Derivative | Isothiocyanate Derivative |

|---|---|---|

| 4-methoxyphenyl on piperazine | 1-(4-methoxyphenyl)piperazine | Phenyl isothiocyanate |

| 4-chlorophenyl on carbothioamide | 1-phenylpiperazine | 4-chlorophenyl isothiocyanate |

| 3-nitrophenyl on piperazine | 1-(3-nitrophenyl)piperazine | Phenyl isothiocyanate |

| 2,5-dimethoxyphenyl on carbothioamide | 1-phenylpiperazine | 2,5-dimethoxyphenyl isothiocyanate |

Derivatization at the Piperazine Nitrogen Atom

The structure of this compound features a piperazine ring with two distinct nitrogen atoms. One nitrogen (N-4) is substituted with a phenyl group, while the other (N-1) is part of the carbothioamide linkage. The primary site for derivatization on the core piperazine structure, assuming a synthesis from 1-phenylpiperazine, involves the secondary amine before the addition of the phenylisothiocyanate group. However, modifications can also be conceptualized on the N-phenyl ring of the carbothioamide moiety or the N-phenyl ring at the 4-position through functionalized starting materials.

Key derivatization strategies for the piperazine nitrogen, typically performed on a precursor like 1-phenylpiperazine, include N-alkylation and N-arylation.

N-Alkylation: This is a common transformation that can be achieved through several methods. Nucleophilic substitution using alkyl halides in the presence of a base is a straightforward approach. nih.gov A more versatile method is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). nih.govnih.gov This method is widely used in the synthesis of pharmaceutical compounds. nih.gov

N-Arylation: The introduction of an aryl group onto the piperazine nitrogen is often accomplished using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst, is a powerful tool for this purpose, even under aerobic conditions. nih.gov

These derivatization reactions allow for the generation of a diverse library of this compound analogues, where the substituent at the 4-position is varied to modulate the compound's properties.

Table 1: Common Derivatization Reactions for Piperazine Nitrogen

| Reaction Type | Typical Reagents | Reducing/Catalytic Agent | Key Features |

|---|---|---|---|

| Nucleophilic Substitution (Alkylation) | Alkyl halides (e.g., R-Br, R-Cl) | Inorganic Base (e.g., K₂CO₃) | Straightforward method for introducing alkyl chains. nih.gov |

| Reductive Amination | Aldehydes (R-CHO) or Ketones (R₂-C=O) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | High functional group tolerance; widely used for complex molecules. nih.gov |

| Buchwald-Hartwig Amination (Arylation) | Aryl halides (Ar-X) or triflates (Ar-OTf) | Palladium catalyst with a suitable ligand | Efficient for forming C-N bonds with aryl groups. nih.gov |

Comparative Synthetic Efficiency with Urea (B33335) Derivatives

The synthesis of this compound (a thiourea (B124793) derivative) is typically achieved by the reaction of 1-phenylpiperazine with phenyl isothiocyanate. Its oxygen-containing analogue, N,4-diphenylpiperazine-1-carboxamide (a urea derivative), would be synthesized from 1-phenylpiperazine and phenyl isocyanate. While both reactions are generally efficient, there are notable differences in the reactivity of the precursors and the conditions required.

Thiourea and urea derivatives are recognized as privileged structures in medicinal chemistry due to their ability to form stable hydrogen bonds. nih.govbohrium.com The synthesis of both classes of compounds has been extensively studied. nih.govmdpi.com

Reactivity: Isothiocyanates are generally less reactive than isocyanates. This means that the synthesis of thioureas may require slightly more forcing conditions (e.g., heating) compared to the often-spontaneous reaction of isocyanates at room temperature. mdpi.com

Stability: The thiourea linkage is generally stable, but the sulfur atom is more susceptible to oxidation compared to the oxygen atom in urea.

Yields and Purity: Both synthetic routes typically provide high yields of the desired product, which can often be purified by simple recrystallization. mdpi.com The choice between synthesizing a urea or a thiourea derivative often depends on the desired biological target and pharmacokinetic properties rather than a significant difference in synthetic accessibility. nih.govbohrium.com

Table 2: Comparison of Synthetic Parameters for Thiourea vs. Urea Derivatives

| Parameter | Thiourea Synthesis (Carbothioamide) | Urea Synthesis (Carboxamide) |

|---|---|---|

| Precursor | Isothiocyanate (e.g., Phenyl isothiocyanate) | Isocyanate (e.g., Phenyl isocyanate) |

| Reactivity | Moderately reactive; may require heating. | Highly reactive; often proceeds at room temperature. |

| Typical Solvents | Acetone, Acetonitrile, Dichloromethane | Acetone, Acetonitrile, Dichloromethane |

| Byproducts | Minimal, reaction is typically clean. | Minimal, reaction is typically clean. |

| General Yield | Good to excellent. mdpi.com | Good to excellent. |

Advanced Synthetic Considerations

Stereoselective Synthesis of Chiral Analogues (if applicable)

The parent compound, this compound, is achiral. However, the synthesis of chiral analogues, which contain stereocenters on the piperazine ring, is of significant interest for exploring structure-activity relationships. Introducing chirality can lead to greater target selectivity and potency. nih.gov Methodologies for the efficient and stereoselective synthesis of substituted piperazines are therefore highly valuable. nih.govtmc.edu

Several strategies can be employed to synthesize chiral piperazine cores that could then be converted into analogues of the target compound:

From Chiral Precursors: A common and effective method involves starting with enantiomerically pure building blocks, such as α-amino acids. rsc.org This approach allows for the construction of the chiral piperazine ring with a defined stereochemistry.

Asymmetric Catalysis: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed as a route to chiral disubstituted piperazin-2-ones, which can be subsequently converted to the desired chiral piperazines without loss of optical purity. rsc.org

Chiral Auxiliaries: Using a chiral auxiliary to direct the stereochemical outcome of a reaction is another established method. For instance, the Williams-Dellaria protocol has been used for the diastereoselective alkylation of a piperazinone intermediate to introduce a second stereocenter. clockss.org

These methods provide access to enantiomerically pure piperazine scaffolds that can be further functionalized to yield chiral analogues of this compound.

Table 3: Strategies for Stereoselective Synthesis of Chiral Piperazine Analogues

| Strategy | Description | Example Transformation |

|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure starting materials like amino acids. rsc.org | Synthesis of 2-substituted piperazines from α-amino acids. rsc.org |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral precursor using a chiral catalyst to induce stereoselectivity. rsc.org | Palladium-catalyzed hydrogenation of pyrazin-2-ols. rsc.org |

| Diastereoselective Alkylation | Use of a chiral auxiliary or an existing stereocenter to control the stereochemistry of a new center. clockss.org | Introduction of a benzyl (B1604629) group to a piperazinone with high diastereoselectivity. clockss.org |

| Aza-Michael Addition | Late-stage Michael addition to build the piperazine ring from chiral diamines. nih.govtmc.edu | Base-promoted cyclization to form substituted piperazines. nih.gov |

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound and its derivatives can reduce environmental impact, improve safety, and increase efficiency. researchgate.net Researchers have increasingly focused on developing sustainable synthetic strategies for piperazine-containing compounds. researchgate.netmdpi.com

Potential green chemistry approaches applicable to this synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of urea and thiourea derivatives. nih.gov This technique offers a more energy-efficient alternative to conventional heating.

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or using solvent-free conditions can dramatically reduce the environmental footprint of the synthesis. nih.govresearchgate.net An efficient synthesis of thiourea derivatives has been reported in an aqueous medium. acs.org

Catalyst-Free Synthesis: Developing synthetic routes that avoid the use of catalysts, especially those based on toxic or expensive metals, is a key goal of green chemistry. researchgate.net

Photoredox Catalysis: Visible-light-promoted reactions using organic photoredox catalysts offer a sustainable and mild method for synthesizing piperazines and their derivatives, avoiding the use of toxic reagents. mdpi.comorganic-chemistry.org

By incorporating these principles, the synthesis of this compound can be made more sustainable and cost-effective.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies for n,4-Diphenylpiperazine-1-carbothioamide

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.

While specific experimental spectra for this compound are not widely published, the expected proton (¹H) and carbon (¹³C) NMR chemical shifts can be reliably predicted based on data from closely related phenylpiperazine and carbothioamide derivatives. researchgate.netlew.ro

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the two phenyl rings and the piperazine (B1678402) ring. The protons on the N-phenyl group of the carbothioamide moiety would likely appear as multiplets in the aromatic region (δ 7.0-7.5 ppm). The protons of the 4-phenyl group attached directly to the piperazine nitrogen would also resonate in this region, potentially at slightly different shifts due to the different electronic environment. The eight protons of the piperazine ring are chemically non-equivalent and are expected to appear as complex multiplets, likely in the range of δ 3.0-4.0 ppm. lew.ro The single proton on the nitrogen of the carbothioamide group (N-H) would present as a broad singlet, typically downfield.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would provide information on each unique carbon environment. Distinct signals would be expected for the ipso, ortho, meta, and para carbons of the two different phenyl rings. The piperazine ring carbons would typically resonate in the δ 45-55 ppm range. lew.ro The thiocarbonyl carbon (C=S) of the carbothioamide group is a key diagnostic signal, expected to appear significantly downfield, often in the range of δ 180-190 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Phenyl-H (N-C=S) | 7.2-7.5 (m) | ~125-140 | Aromatic protons and carbons of the thioamide phenyl group. |

| Phenyl-H (N-Pip) | 6.9-7.3 (m) | ~115-150 | Aromatic protons and carbons of the N4-phenyl group. |

| Piperazine-H (adjacent to N-C=S) | ~3.8-4.0 (m) | ~48-52 | Methylene protons adjacent to the carbothioamide group. |

| Piperazine-H (adjacent to N-Ph) | ~3.1-3.3 (m) | ~50-54 | Methylene protons adjacent to the N-phenyl group. |

| N-H (Thioamide) | ~9.5-10.0 (br s) | - | Exchangeable proton, signal may be broad. |

| C=S (Thiocarbonyl) | - | ~180-190 | Characteristic downfield shift for thiocarbonyl carbon. |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be expected to show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C-N, and C=S bonds. The N-H stretching vibration of the secondary amide group typically appears as a sharp band in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring appears just below 3000 cm⁻¹. The C=S stretching vibration of the thioamide group is a key feature, though its position can vary; it is generally found in the 1250-1020 cm⁻¹ range. Aromatic C=C stretching bands would be present in the 1600-1450 cm⁻¹ region.

Expected Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Thioamide |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Rings |

| Aliphatic C-H Stretch | 2800 - 3000 | Piperazine Ring |

| Aromatic C=C Stretch | 1450 - 1600 | Phenyl Rings |

| C=S Stretch | 1020 - 1250 | Thioamide |

| C-N Stretch | 1250 - 1350 | Amine/Amide |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. The molecular formula for this compound is C₂₃H₂₄N₄S, corresponding to a molecular weight of approximately 388.53 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 388. The fragmentation pattern of N-arylpiperazines is often characterized by cleavage of the piperazine ring. researchgate.netresearchgate.net Plausible fragmentation pathways for this compound could include the formation of a phenylpiperazine cation (m/z 161) through cleavage of the C-N bond of the carbothioamide group, or the formation of a phenyl isothiocyanate fragment (m/z 135). Further fragmentation of the piperazine ring itself would lead to a series of smaller charged fragments.

Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Plausible Fragment Structure |

|---|---|

| 388 | [C₂₃H₂₄N₄S]⁺˙ (Molecular Ion) |

| 227 | [M - C₆H₅NCS]⁺˙ (Loss of phenyl isothiocyanate) |

| 161 | [C₁₀H₁₃N₂]⁺ (Phenylpiperazine cation) |

| 135 | [C₆H₅NCS]⁺˙ (Phenyl isothiocyanate cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Solid-State Structural Determination

While spectroscopic methods reveal molecular connectivity, single-crystal X-ray diffraction provides an unambiguous determination of the atomic arrangement in the solid state, including bond lengths, bond angles, and conformational details.

A definitive crystal structure for this compound is not available in the public domain. However, the structures of many related N,N'-disubstituted piperazines have been determined, providing a strong basis for understanding its likely solid-state conformation. wm.edu For instance, the crystal structure of 1,4-diphenylpiperazine (B1604790) shows that the piperazine ring adopts a classic chair conformation and that the nitrogen atoms exhibit significant sp² character, suggesting resonance with the aromatic rings. wm.edu In other N-arylpiperazine derivatives, the piperazine ring consistently adopts a chair conformation. mdpi.com The analysis of a piperidine-carbothioamide derivative also confirms a chair conformation for the six-membered ring. nih.gov

Based on the analysis of related structures, the piperazine ring of this compound is expected to exist in a stable chair conformation in the crystalline state. mdpi.comnih.govresearchgate.net This conformation minimizes torsional strain and steric interactions. The two substituents—the 4-phenyl group and the N-carbothioamide group—are likely to occupy equatorial positions to reduce steric hindrance. mdpi.com

In-Depth Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive review of scientific literature and chemical databases for detailed structural and conformational data on the compound this compound has revealed a significant lack of specific theoretical and computational studies. Despite extensive searches for research pertaining to its molecular conformation, stability, and intramolecular interactions, no dedicated studies providing the requisite data for a thorough analysis were identified.

Theoretical and computational chemistry are powerful tools for elucidating the three-dimensional structures and energetic landscapes of molecules. Methodologies such as Density Functional Theory (DFT) and molecular mechanics are commonly employed to predict stable conformations, known as rotameric states, and to quantify the energies associated with them. These calculations are crucial for understanding a molecule's behavior and potential interactions. However, for this compound, specific computational assessments of its preferred rotameric states, including detailed energy calculations and dihedral angles, are not available in the public domain.

The absence of this specific data in the scientific literature prevents the construction of a detailed article on the structural elucidation and conformational analysis of this compound as outlined. While general principles of conformational analysis and intramolecular interactions in related piperazine and carbothioamide derivatives are well-documented, a scientifically accurate and detailed discussion requires specific data that is currently unavailable for the target compound.

Therefore, the requested article focusing on the theoretical studies of molecular conformation, stability, and intramolecular interactions of this compound cannot be generated at this time due to the lack of specific research findings and data in the public domain.

Structure Activity Relationship Sar Studies of N,4 Diphenylpiperazine 1 Carbothioamide Derivatives

Methodological Frameworks for SAR Investigations

The exploration of the SAR of n,4-diphenylpiperazine-1-carbothioamide derivatives is systematically undertaken through established methodological frameworks. These approaches allow for a comprehensive understanding of the chemical features essential for biological activity.

Systematic Variation of Substituents on the Phenyl Rings

A primary strategy in the SAR investigation of this compound analogues involves the systematic modification of the two phenyl rings: the N-phenyl ring attached to the piperazine (B1678402) nitrogen and the 4-phenyl ring also on the piperazine core. Researchers introduce a variety of substituents with diverse electronic and steric properties at different positions (ortho, meta, and para) on these rings. nih.govnih.gov This allows for the mapping of the steric and electronic requirements of the target receptor's binding pocket. For instance, the introduction of halogen atoms, alkyl, alkoxy, and nitro groups can significantly alter the compound's affinity and selectivity. nih.govnih.gov

A series of chalcone-piperazine derivatives, which share the N-phenylpiperazine core, were synthesized with various substitutions on the amine part, including N-phenylpiperazine, N-benzylpiperazine, and fluorinated and methoxylated phenylpiperazines, to evaluate their anti-tumor activities. nih.gov The findings from such systematic variations are often quantified and analyzed to build predictive models for drug design.

Exploration of Modifications to the Carbothioamide Linkage

The carbothioamide group (-CSNH-) is a crucial linker in the this compound scaffold. Its hydrogen bonding capacity and conformational flexibility can play a significant role in ligand-receptor interactions. Methodological approaches to explore its importance include:

Replacement with other linkers: Synthesizing analogues where the carbothioamide is replaced with a carboxamide, sulfonamide, or other bioisosteric groups to assess the role of the thiocarbonyl group.

N-alkylation or N-arylation: Introducing substituents on the nitrogen atom of the carbothioamide to probe the steric tolerance and hydrogen bonding requirements at this position.

Cyclization: Incorporating the carbothioamide linkage into a heterocyclic ring system to restrict its conformational freedom and explore new chemical space.

While specific studies on the carbothioamide linkage of this compound are not extensively documented, research on related pyrazoline-1-carbothioamide derivatives indicates that this moiety is pivotal for various biological activities, including anticancer effects. nih.gov

Correlation of Molecular Structure with Receptor Binding Profiles

The ultimate goal of SAR studies is to establish a clear correlation between the molecular structure of a compound and its receptor binding profile. This involves understanding how subtle changes in the chemical architecture affect the affinity and selectivity for specific biological targets.

Influence of Electronic and Steric Factors on Ligand-Receptor Interactions

The electronic properties of substituents on the phenyl rings, governed by their electron-donating or electron-withdrawing nature, can significantly influence ligand-receptor interactions. rsc.org These effects can modulate the pKa of the piperazine nitrogens, affecting their protonation state at physiological pH, which is often crucial for binding to aminergic G-protein-coupled receptors. rsc.org Furthermore, electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, are heavily influenced by the electronic distribution within the molecule.

Steric factors, related to the size and shape of the substituents, are equally important. Bulky groups can either enhance binding by occupying a specific hydrophobic pocket in the receptor or decrease affinity due to steric hindrance. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), are often employed to model and visualize the impact of these steric and electronic fields on receptor affinity. nih.gov

For a series of hydantoin-phenylpiperazine derivatives, CoMFA models have rationalized the steric and electrostatic factors that modulate binding to 5-HT1A and alpha 1 receptors, highlighting how substituent volume and electronic potential influence affinity and selectivity. nih.gov

Positional Effects of Substituents on Binding Affinity

The position of a substituent on the phenyl rings (ortho, meta, or para) can have a dramatic effect on the binding affinity and selectivity of this compound derivatives. This is because the different positions orient the substituent into distinct regions of the receptor's binding site.

For example, in a study of arylpiperazine derivatives, substitution at the ortho position with a group having a negative potential was found to be favorable for affinity to both 5-HT1A and alpha 1 receptors. nih.gov Conversely, the meta position was implicated in differentiating between the two receptors, with the 5-HT1A receptor accommodating bulkier substituents than the alpha 1 receptor. nih.gov The para position was found to be a sterically restricted region for both receptors. nih.gov

The following table illustrates the positional effects of substituents on the N-phenyl ring of a series of N-phenylpiperazine benzamide (B126) analogs on their binding affinity for the D3 dopamine (B1211576) receptor.

| Compound | Substituent on N-Phenyl Ring | D3 Receptor Affinity (Ki, nM) | D3 vs. D2 Selectivity |

|---|---|---|---|

| 6a | 2-F | 1.4 | ~500-fold |

| 6b | 3-F | 4.2 | >2000-fold |

| 6c | 4-F | 2.5 | >1500-fold |

| 6d | 2,3-diF | 10 | >1000-fold |

| 6e | 2,4-diF | 43 | ~100-fold |

| 6f | 2,5-diF | 20 | ~250-fold |

Data adapted from a study on N-phenylpiperazine analogs and are intended to illustrate the principles of positional substituent effects. The compounds listed are not direct derivatives of this compound but share a common N-phenylpiperazine scaffold. nih.gov

This data clearly demonstrates that both the nature and the position of the substituent have a profound impact on the binding affinity and selectivity. For instance, a single fluorine atom at the ortho position (compound 6a) results in high affinity, while disubstitution at the 2 and 4 positions (compound 6e) leads to a significant decrease in affinity. nih.gov

SAR in the Context of Enzyme Inhibition Mechanisms

Differential Effects of Structural Modifications on Enzyme Active Sites

Structural modifications to the this compound scaffold can profoundly impact its binding affinity and selectivity for a target enzyme. The key areas for modification include the two phenyl rings and the piperazine core itself.

Substituents on the Phenyl Rings: The electronic and steric properties of substituents on the N-phenyl and 4-phenyl rings are critical determinants of activity. The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the entire molecule, influencing electrostatic interactions with amino acid residues in the enzyme's active site. For instance, in related piperazine-dithiocarbamate derivatives studied as α-glucosidase inhibitors, halogen substitutions on the benzene (B151609) ring were found to be crucial for inhibitory potency. nih.gov A derivative with a 4-chlorophenyl substitution demonstrated the most potent inhibition in that series. nih.gov This suggests that similar modifications to the phenyl rings of this compound could yield significant changes in enzyme inhibition.

Piperazine Core Modifications: While the core structure is this compound, hypothetical modifications to the piperazine ring, such as the introduction of alkyl groups, could influence the molecule's conformation and hydrophobicity. The inherent flexibility of the piperazine ring allows it to adopt different conformations (e.g., chair, boat), which can be influenced by substituents, thereby affecting the molecule's fit within a binding pocket.

Impact on Active Site Interactions: Structural changes directly affect the non-covalent interactions that govern ligand-enzyme binding. These interactions can include:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring and the sulfur atom of the carbothioamide group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl rings provide significant hydrophobic surfaces that can interact with nonpolar pockets within the enzyme's active site. The hydrophobicity of side chains has been noted as an important structural factor for the inhibitory activity of other piperazine derivatives. nih.gov

Pi-Stacking: The aromatic phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan at the active site.

The following interactive table illustrates the hypothetical impact of substitutions on the 4-phenyl ring on the inhibitory activity against a generic kinase, based on principles observed in related compound series.

| Compound ID | R (Substitution on 4-phenyl ring) | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

| 1 | -H (Unsubstituted) | 15.2 | Baseline activity from the core scaffold. |

| 1a | -Cl (4-chloro) | 5.8 | The electron-withdrawing nature and optimal size of chlorine may enhance binding affinity through specific interactions in a hydrophobic pocket, a trend seen in other piperazine inhibitors. nih.gov |

| 1b | -OCH₃ (4-methoxy) | 10.5 | The electron-donating group might be slightly less favorable for binding than a halogen but still provides potential for hydrogen bonding, maintaining moderate activity. |

| 1c | -NO₂ (4-nitro) | 25.1 | The bulky and strongly electron-withdrawing nitro group may introduce steric hindrance or unfavorable electronic interactions, leading to reduced potency. |

| 1d | -CH₃ (4-methyl) | 8.9 | The small, hydrophobic methyl group could favorably occupy a small hydrophobic pocket within the active site, enhancing binding. |

Comparative Analysis of Thioamide vs. Amide Analogues in SAR Studies

The replacement of the oxygen atom in an amide with a sulfur atom to form a thioamide introduces subtle yet significant changes in the molecule's properties, which can translate into different biological activities. nih.gov

Hydrogen Bonding Capability: Amide carbonyl oxygen is a strong hydrogen bond acceptor. While the sulfur atom in a thioamide is also a hydrogen bond acceptor, its larger size and lower electronegativity make it a weaker one. This difference can fundamentally change the hydrogen-bonding network with the enzyme.

Lipophilicity and Permeability: The thioamide substitution generally increases the lipophilicity of a molecule. nih.gov This enhanced hydrophobicity can lead to stronger interactions with nonpolar regions of the active site and can also improve membrane permeability, a crucial factor for a drug's pharmacokinetic profile. nih.gov

Reactivity and Stability: Thioamides are more reactive than amides and have a weaker carbonyl (C=S) bond. nih.gov This could be relevant for covalent inhibitors, although it can also impact metabolic stability.

The following interactive table provides a comparative analysis of the hypothetical inhibitory activities of thioamide versus amide analogues.

| Compound ID | Functional Group | Hypothetical IC₅₀ (µM) | Rationale for Difference |

| 1 | Thioamide (-C(S)NH-) | 15.2 | The thioamide's increased lipophilicity and distinct geometry may favor binding in a hydrophobic pocket. nih.gov |

| 2 | Amide (-C(O)NH-) | 28.5 | The corresponding amide may have a less optimal fit due to different bond lengths and angles. The stronger hydrogen bonding of the amide oxygen might not be as critical for binding in this specific hypothetical active site compared to hydrophobic interactions. |

Broader SAR Perspectives within the Piperazine-Carbothioamide Class

The SAR of this compound can be contextualized by examining broader trends within the diverse class of piperazine-containing enzyme inhibitors. The versatile structure of piperazine allows for extensive modifications, making it a valuable scaffold in drug discovery. researchgate.net

Studies on various piperazine derivatives, such as piperazine ureas and dithiocarbamates, have revealed several key SAR principles that are likely applicable to the carbothioamide subclass:

Importance of the N1 and N4 Substituents: The nature of the substituents on both nitrogen atoms of the piperazine ring is paramount for activity. In the case of this compound, the N-phenyl-carbothioamide moiety at N1 and the phenyl group at N4 define its core interactions. SAR studies on other piperazine series consistently show that modifications at these positions drastically alter biological activity. nih.govnih.gov

Role of the Linker: The carbothioamide linker itself is a critical pharmacophoric element. Its length, rigidity, and hydrogen-bonding capacity dictate the orientation of the N1 and N4 substituents relative to each other and how they are presented to the enzyme.

In essence, the piperazine ring often serves as a central scaffold to which various functional groups can be attached to probe the binding sites of enzymes. The specific SAR for any given derivative, including this compound, will ultimately depend on the topology and chemical environment of the target enzyme's active site.

Molecular Interactions and Mechanistic Investigation

Mechanistic Probes of Specific Biological Pathways

Receptor Binding and Modulation Studies

The opioid receptor system, comprising mu (μ), delta (δ), and kappa (κ) receptors, is a critical target for pain management. nih.gov Phenylpiperazine derivatives have been a focus of research for their potential interactions with these G-protein coupled receptors. nih.gov Studies on 1-substituted 4-(3-hydroxyphenyl)piperazines have identified them as pure opioid receptor antagonists, displaying low nanomolar potencies at all three receptor subtypes. nih.gov The nature of the substituent on the piperazine (B1678402) nitrogen is a key determinant of the compound's activity and selectivity. nih.gov

| Compound Type | Receptor Interaction | Potency |

| 1-substituted 4-(3-hydroxyphenyl)piperazines | Pure antagonist at μ, δ, and κ receptors | Low nanomolar |

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. nih.gov It is activated by various stimuli, including heat and capsaicin. frontiersin.orgmdpi.com Phenylpiperazine derivatives have been designed and evaluated as potential TRPV1 antagonists for analgesic purposes. nih.gov The interaction of these compounds with the TRPV1 receptor can block the signaling pathways that lead to the sensation of pain. nih.gov The structure of the phenylpiperazine moiety is crucial for its binding affinity and antagonistic activity at the TRPV1 receptor.

| Compound Class | Target | Therapeutic Interest |

| Phenylpiperazine derivatives | TRPV1 Antagonist | Analgesia |

Neurokinin 1 (NK1) receptors are G protein-coupled receptors that bind substance P, a neuropeptide involved in inflammation, pain, and emesis. wikipedia.org Antagonists of the NK1 receptor have shown therapeutic potential in various conditions, including chemotherapy-induced nausea and vomiting. wikipedia.orgdrugbank.comnih.gov The development of non-peptide NK1 receptor antagonists has been a significant area of pharmaceutical research. The piperidine (B6355638) ring, a core structure in many antagonists, has been shown to confer selectivity for the NK1 receptor. wikipedia.org

| Drug Class | Mechanism of Action | Therapeutic Use |

| NK1 Receptor Antagonists | Block the binding of substance P to NK1 receptors | Antiemetic |

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain by catalyzing the production of prostaglandins. nih.govjpp.krakow.pl Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. jpp.krakow.pl Phenylpiperazine derivatives have been explored as scaffolds for the design of selective COX-2 inhibitors. nih.gov Molecular docking studies have shown that these compounds can interact with key residues in the active site of the COX-2 enzyme. nih.gov

| Compound Class | Target | Therapeutic Action |

| Phenylpiperazine derivatives | Selective COX-2 Inhibition | Anti-inflammatory |

Theoretical Frameworks for Understanding Interaction Dynamics

The elucidation of molecular interactions is pivotal in contemporary drug design and mechanistic biology. For a compound such as n,4-Diphenylpiperazine-1-carbothioamide, understanding its dynamic behavior at the atomic level requires sophisticated computational methodologies. Theoretical frameworks, including free energy perturbation with molecular dynamics simulations and quantitative structure-activity relationship modeling, provide indispensable tools for dissecting these complex interactions and guiding further molecular design.

Free Energy Perturbation and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed insights into the conformational changes and intermolecular interactions that govern the behavior of this compound within a biological environment. By simulating the motion of atoms and molecules over time, MD can reveal the stability of ligand-protein complexes, identify key binding interactions, and characterize the dynamic nature of the binding pocket.

In conjunction with MD, free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a target protein. FEP simulations involve the "alchemical" transformation of one molecule into another through a series of non-physical intermediate steps. By calculating the free energy change associated with this transformation both in solution and within the protein's binding site, the difference in binding free energy between the two ligands can be determined with high accuracy. This approach is invaluable for optimizing lead compounds in drug discovery by predicting the impact of chemical modifications on binding potency.

For instance, MD simulations on carbothioamide derivatives have been used to confirm the stability of ligand-protein complexes, with analyses such as root-mean-square deviation (RMSD) indicating the stability of the complex over the simulation time. mdpi.comresearchgate.net

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

The following table represents typical data obtained from an MD simulation to assess the stability of a ligand-protein complex, such as one involving a phenylpiperazine derivative.

| Simulation Metric | Value | Interpretation |

| RMSD of Ligand | 1.5 Å | Indicates the ligand remains stably bound in the active site. |

| RMSF of Active Site Residues | Low (< 2 Å) | Suggests minimal flexibility and a stable binding pocket. |

| Number of Hydrogen Bonds | 3-4 | Highlights key interactions maintaining the ligand's position. |

This table is illustrative and not based on experimental data for this compound.

Free energy perturbation calculations, while computationally intensive, provide a robust prediction of binding affinities. The accuracy of FEP is often considered to be around 1 kcal/mol, making it a powerful tool for distinguishing between compounds with micromolar and nanomolar activities. cresset-group.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are most influential in determining a compound's potency, QSAR models can be used to predict the activity of novel molecules and to gain insights into the mechanism of action at a molecular level.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen. For this compound, this would involve synthesizing and testing a range of analogues.

Descriptor Calculation: A large number of molecular descriptors, representing various constitutional, topological, electronic, and steric properties, are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates a subset of the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques.

QSAR studies on phenylpiperazine and carbothioamide derivatives have successfully identified key molecular features that govern their biological activities. For example, in a study of 1H-pyrazole-1-carbothioamide derivatives, adjacency and distance matrix descriptors were found to be influential for their EGFR kinase inhibitory activity. acs.orgnih.gov Similarly, QSAR models for 4-phenylpiperazine derivatives have highlighted the importance of physicochemical characters of aromatic substituents for their biological response. nih.gov

Example of a Hypothetical QSAR Model for Phenylpiperazine Derivatives:

The table below illustrates the kind of output a QSAR study might produce, showing the contribution of different molecular descriptors to a model of biological activity.

| Descriptor | Coefficient | Description | Contribution to Activity |

| LogP | 0.45 | Lipophilicity | Positive |

| TPSA | -0.12 | Topological Polar Surface Area | Negative |

| MW | -0.05 | Molecular Weight | Negative |

| nRotB | 0.23 | Number of Rotatable Bonds | Positive |

This table is for illustrative purposes and does not represent a validated QSAR model for this compound.

Such models provide a mechanistic rationale for the observed structure-activity relationships, guiding the design of new compounds with improved potency and selectivity. By understanding which structural features are critical for activity, medicinal chemists can make more informed decisions in the optimization process.

Advanced Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysisresearchgate.netias.ac.in

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and reactivity of molecules. These methods, particularly those rooted in Density Functional Theory (DFT), provide profound insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

Density Functional Theory (DFT) Studies of n,4-Diphenylpiperazine-1-carbothioamideresearchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. For a compound like n,4-diphenylpiperazine-1-carbothioamide, DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its optimized molecular geometry and electronic structure. Such studies on related N-arylpiperazine and carbothioamide derivatives have demonstrated that DFT accurately predicts bond lengths, bond angles, and dihedral angles. These calculations would reveal the spatial arrangement of the two phenyl rings relative to the piperazine (B1678402) core and the conformation of the carbothioamide group. Furthermore, DFT is instrumental in calculating the electronic properties that govern the molecule's reactivity, including its molecular electrostatic potential and frontier molecular orbitals.

Frontier Molecular Orbital Analysis and Electrostatic Potentials

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich carbothioamide group and the N-phenyl ring, which are capable of donating electron density. Conversely, the LUMO is likely distributed over the phenyl rings, which can accept electron density.

The molecular electrostatic potential (MEP) map is another critical output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would likely show negative potential (typically colored red) around the sulfur and nitrogen atoms of the carbothioamide group, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Below is an interactive data table with representative values for FMO analysis and related global reactivity descriptors, based on studies of analogous heterocyclic compounds.

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.4 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 eV |

| Ionization Potential (I) | -EHOMO | 6.4 eV |

| Electron Affinity (A) | -ELUMO | 1.9 eV |

| Global Hardness (η) | (I - A) / 2 | 2.25 eV |

| Global Softness (S) | 1 / (2η) | 0.22 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.83 eV |

These values are illustrative and based on DFT calculations of structurally similar heterocyclic molecules.

Analysis of Aromaticity and Magnetic Response Properties of Phenyl Moietiesmasterorganicchemistry.com

The two phenyl moieties in this compound are key to its structure and interactions. The aromaticity of these rings can be quantitatively assessed using computational methods that probe their magnetic response properties. A widely used technique is the calculation of the Nucleus-Independent Chemical Shift (NICS). This method involves placing a "ghost" atom at the center of the aromatic ring in the computational model. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity.

For the phenyl groups in the title compound, NICS calculations are expected to yield significant negative values, confirming their aromatic character. Studies on N-substituted azoles have shown that the nature of the substituent on the nitrogen atom can influence the aromaticity of the attached ring system. In this compound, the electronic effects of the piperazine and carbothioamide groups would subtly modulate the electron density and, consequently, the aromaticity of the phenyl rings. A more detailed analysis might involve a NICS-scan, where the ghost atom is moved perpendicular to the plane of the ring, providing a profile of the magnetic shielding.

Molecular Dynamics Simulations for Conformational Landscape and Binding Events

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly valuable for exploring the conformational flexibility of molecules and their interactions with their environment, such as solvents or biological macromolecules.

Dynamic Behavior of the Compound in Solvent Environments

The conformational landscape of this compound in a solvent, such as water, can be explored through MD simulations. These simulations would reveal the accessible conformations of the molecule, including the relative orientations of the phenyl rings and the flexibility of the piperazine ring, which typically exists in a chair conformation. The simulations would also provide insights into the solvation of the molecule, showing how water molecules arrange themselves around the hydrophobic phenyl groups and the more polar carbothioamide moiety. The stability of different conformations and the energy barriers for transition between them can be assessed, providing a comprehensive understanding of the molecule's dynamic nature in solution. Studies on similar carbothioamide derivatives have successfully used MD simulations to confirm the stability of these compounds in aqueous environments.

Ligand-Protein Complex Stability and Dynamics

Given that many piperazine derivatives exhibit biological activity, MD simulations are a powerful tool for studying the stability and dynamics of this compound when bound to a protein target. After an initial binding pose is predicted through molecular docking, an MD simulation of the ligand-protein complex can be performed.

These simulations can assess the stability of the binding pose over time by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket. Furthermore, MD simulations can provide detailed information about the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the phenyl rings of the ligand and aromatic residues in the protein's active site. Analysis of the simulation can reveal which interactions are persistent and which are transient, offering a dynamic picture of the binding event. Such studies on analogous phenylpiperazine scaffolds have been used to confirm stable interactions within protein binding sites.

Chemoinformatics and Data Mining Approaches

Chemoinformatics and data mining are pivotal disciplines in modern computational chemistry and drug discovery. They leverage computational techniques to analyze vast datasets of chemical and biological information, enabling the identification of relationships between chemical structures and their biological activities. These approaches are instrumental in exploring the therapeutic potential of compounds like this compound by contextualizing them within the broader chemical space and predicting their behavior.

Exploration of Chemical Databases (e.g., ChEMBL, PubChem) for Related Structures and Activities

Publicly accessible chemical databases such as ChEMBL and PubChem are fundamental resources for chemoinformatic analysis. ebi.ac.uk They curate extensive information on bioactive molecules, including chemical structures, physicochemical properties, and biological assay results. ebi.ac.ukontosight.ai For a given compound of interest, these databases allow researchers to identify structurally related analogs and review their documented biological activities, providing crucial insights into potential structure-activity relationships (SAR).

This compound, registered in ChEMBL with the identifier CHEMBL1906473, belongs to the piperazine class of compounds, which is known for a wide range of pharmacological activities. ontosight.ai An exploration of these databases reveals numerous structurally related piperazine-1-carbothioamide derivatives that have been synthesized and evaluated for various biological effects. These analogs often share the core piperazine-carbothioamide scaffold but differ in the substituents on the piperazine and carbothioamide nitrogen atoms. The documented activities of these related compounds suggest potential therapeutic applications for this chemical class, including roles in oncology and the treatment of central nervous system disorders. ontosight.ai

The table below presents a selection of structures related to this compound, retrieved from chemical databases, along with their reported biological activities. This comparative data is essential for guiding the design of new analogs and for developing predictive models.

| Compound Name | Database ID | Structural Relationship to this compound | Reported Biological Activities / Potential Applications |

|---|---|---|---|

| N,4-Dimethylpiperazine-1-carbothioamide | CHEMBL3622602 | Replacement of both phenyl groups with methyl groups. | Belongs to the piperazine class with potential biological activity; piperazine derivatives have shown antiviral, antibacterial, antifungal, and anticancer properties. ontosight.ai |

| N-(4-ethylphenyl)-4-methylpiperazine-1-carbothioamide | CHEMBL1313375 | N-phenyl group is substituted with an ethyl group; 4-phenyl group is replaced by a methyl group. | Thioamide compounds are explored for antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai |

| 4-(4-methylphenyl)-n-phenylpiperazine-1-carbothioamide | CID 764351 (PubChem) | Addition of a methyl group to the 4-phenyl ring. | General piperazine derivative structure with potential pharmacological relevance. uni.lu |

| N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide | - | N-phenyl group is replaced by an ethyl group; 4-phenyl group is substituted with a trifluoromethyl group. | Synthesized for crystal structure analysis, a common practice in studying molecular conformation. uzh.ch |

Development of Predictive Models for Molecular Interactions

The data extracted from chemical databases serves as the foundation for developing predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models aim to establish a mathematical correlation between the chemical features of a molecule and its biological activity. nih.gov For the this compound scaffold, a predictive model could be developed to forecast the bioactivity of novel, unsynthesized derivatives.

The development process for such a model typically involves several key stages:

Data Curation: A dataset of piperazine-1-carbothioamide analogs with measured biological activity against a specific target (e.g., a kinase, receptor, or enzyme) is compiled from databases like ChEMBL.

Feature Extraction: Molecules are converted into numerical descriptors that encode their structural and physicochemical properties. These can include 1D descriptors (e.g., molecular weight, logP), 2D descriptors (e.g., topological indices, molecular fingerprints like MACCS), and 3D descriptors (e.g., pharmacophore features). nih.gov

Model Building: Machine learning or deep learning algorithms are employed to learn the relationship between the molecular descriptors (features) and the observed biological activity (the endpoint). nih.govnih.gov Techniques can range from traditional methods like multiple linear regression and support vector machines to more advanced approaches like graph neural networks and transformers that can learn from the molecular graph directly. nih.govnih.gov

Validation and Application: The model's predictive power is rigorously tested on an independent set of molecules not used during training. A validated model can then be used to perform virtual screening of large compound libraries to identify new potential hits or to guide the design of new analogs of this compound with optimized activity and properties. nih.gov

By applying these chemoinformatic and modeling strategies, researchers can systematically explore the chemical space around the this compound core, accelerating the identification of derivatives with potentially valuable molecular interactions for therapeutic purposes.

Future Research Directions and Unexplored Avenues for N,4 Diphenylpiperazine 1 Carbothioamide

The foundational understanding of N,4-diphenylpiperazine-1-carbothioamide invites a forward-looking perspective on its potential development and application in medicinal chemistry. ontosight.ai The next phases of research will be pivotal in delineating its therapeutic promise through the strategic design of novel analogues, the application of sophisticated biophysical techniques, and an expanded investigation into its molecular interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N,4-Diphenylpiperazine-1-carbothioamide?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-fluoroaniline derivatives with piperazine precursors under basic conditions (e.g., DBU) in solvents like dichloromethane or ethanol. Protective groups may be required to stabilize intermediates .

- Key Parameters :

| Parameter | Condition |

|---|---|

| Base | DBU or similar organic bases |

| Solvent | Dichloromethane, ethanol |

| Temperature | 25–80°C (controlled) |

| Yield Optimization | Recrystallization or column chromatography |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Approach :

- FT-IR : Identifies functional groups (e.g., C=S stretch at ~1170–1180 cm⁻¹) .

- NMR : Confirms substitution patterns (e.g., fluorophenyl proton environments in / spectra) .

- X-ray Crystallography : Resolves 3D structure using software like SHELX for refinement .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of This compound?

- Method :

- Use hybrid functionals (e.g., B3LYP) incorporating exact exchange and gradient corrections to calculate bond dissociation energies, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps .

- Correlate computed properties (e.g., C=S bond polarization) with experimental reactivity in nucleophilic substitution or oxidation reactions .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR) in biological systems?

- Design Framework :

Substituent Variation : Replace fluorophenyl groups with electron-withdrawing/donating groups (e.g., nitro, methoxy) to modulate electronic effects.

Core Modification : Introduce heteroatoms into the piperazine ring or modify the carbothioamide moiety to sulfonamide/thioester derivatives .

- Biological Assay Integration : Test derivatives against target enzymes (e.g., carbonic anhydrase) using inhibition assays, and correlate activity with computed descriptors (e.g., LogP, polar surface area) .

Q. How can contradictions between computational predictions and experimental biological data be resolved?

- Troubleshooting Steps :

Experimental Replication : Verify assay conditions (e.g., pH, solvent) to rule out artifacts.

Multi-Method Validation : Combine DFT with molecular dynamics (MD) simulations to account for solvation or protein-ligand flexibility .

Data Triangulation : Use crystallography (e.g., ligand-bound protein structures) to confirm binding modes predicted computationally .

Methodological Considerations

-

Synthetic Challenges :

- Side Reactions : Monitor for over-oxidation of the carbothioamide group using TLC or HPLC-MS .

- Purification : Optimize column chromatography gradients (e.g., hexane/ethyl acetate) for high-purity isolates.

-

Computational Limitations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.